2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide
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Description
The compound “2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide” is a chemical substance with the molecular formula C15H20N2O3. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H20N2O3. It contains an aziridine ring, which is a three-membered ring structure containing two carbon atoms and one nitrogen atom . The aziridine ring is attached to a methoxybenzamide group .Chemical Reactions Analysis
Aziridine derivatives, such as this compound, are known for their high reactivity towards nucleophiles due to the high strain energy of the aziridine ring . This reaction mainly proceeds with ring opening and generation of alkylated products .Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, similar aziridine-2-carboxylic acid derivatives have been tested as PDIA1 inhibitors . PDIA1 is an enzyme containing catalytically active thiol groups, which are potential targets for aziridine derivatives .
Properties
IUPAC Name |
2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-19-12-4-5-13(15(16)18)14(6-12)20-9-11-8-17(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLNGPZEYLRZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N)OCC2CN2CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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